molecular formula C21H21N3O2 B2415688 4-[6-(4-Methylphenoxy)-2-phenyl-4-pyrimidinyl]morpholine CAS No. 339018-78-9

4-[6-(4-Methylphenoxy)-2-phenyl-4-pyrimidinyl]morpholine

Cat. No. B2415688
CAS RN: 339018-78-9
M. Wt: 347.418
InChI Key: HVRYCWAARFUFCN-UHFFFAOYSA-N
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Description

“4-[6-(4-Methylphenoxy)-2-phenyl-4-pyrimidinyl]morpholine” is a chemical compound that is used for pharmaceutical testing . It is also known as "4-METHYLPHENYL 6-MORPHOLINO-2-PHENYL-4-PYRIMIDINYL ETHER" .


Synthesis Analysis

The synthesis of morpholines, which is the core structure of the compound, has been extensively studied. They are typically synthesized from 1,2-amino alcohols and related compounds through a sequence of coupling, cyclization, and reduction reactions . Various substituted morpholines can be synthesized under similar reaction conditions .


Molecular Structure Analysis

The molecular structure of morpholine, a component of the compound, is a six-membered ring with both amine and ether functional groups . The carbon atoms adjacent to the N–H bond are saturated, ensuring sp3 hybridization at the nitrogen center .


Chemical Reactions Analysis

Morpholines are frequently found in biologically active molecules and pharmaceuticals . They can be synthesized from 1,2-amino alcohols and related compounds through a sequence of coupling, cyclization, and reduction reactions .


Physical And Chemical Properties Analysis

Morpholine is a colorless liquid with a weak, ammonia-like or fish-like odor . It has a chemical formula of C4H9NO .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Methodology : A study detailed a convenient synthetic method for creating new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, providing a foundation for future pharmacological investigations (Zaki, Radwan, & El-Dean, 2017).

Pharmacological Applications

  • PI3K-AKT-mTOR Pathway Inhibition : Research on 4-(Pyrimidin-4-yl)morpholines identified them as privileged pharmacophores for inhibiting PI3K and PIKKs, crucial in cancer therapy (Hobbs et al., 2019).
  • Cancer Treatment : A study discovered and optimized pyrimidone indoline amide PI3Kβ inhibitors, effective in treating PTEN-deficient cancers (Certal et al., 2014).
  • Inhibiting Tumor Necrosis Factor Alpha : 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives were identified as important intermediates for inhibiting tumor necrosis factor alpha, a target in inflammation and cancer (Lei et al., 2017).

Molecular Structure Analysis

  • Hydrogen-bonded Sheet Structures : A study on 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines revealed significant electronic polarization within pyrimidine components, contributing to a better understanding of molecular interactions (Orozco et al., 2008).

Diagnostic Imaging in Parkinson's Disease

  • Imaging LRRK2 Enzyme : A study synthesized a PET agent for imaging the LRRK2 enzyme in Parkinson's disease, showcasing the potential of 4-(Pyrimidin-4-yl)morpholine derivatives in neurological research (Wang et al., 2017).

Antimicrobial Activity

  • Antimicrobial Properties : Research synthesized novel derivatives of pyrimidine-triazole with antimicrobial activities against selected bacterial and fungal strains, demonstrating the compound's potential in combating infections (Majithiya & Bheshdadia, 2022).

Coordinated Chemistry

  • Unique Coordination Chemistry of Copper (II) : A study involving Schiff-base ligands highlighted the role of morpholine derivatives in the coordination chemistry of Cu(II), essential in material science and catalysis (Majumder et al., 2016).

Safety And Hazards

Morpholine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is flammable and can cause severe skin burns and eye damage. It is also suspected of damaging fertility .

properties

IUPAC Name

4-[6-(4-methylphenoxy)-2-phenylpyrimidin-4-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-16-7-9-18(10-8-16)26-20-15-19(24-11-13-25-14-12-24)22-21(23-20)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRYCWAARFUFCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCOCC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[6-(4-Methylphenoxy)-2-phenyl-4-pyrimidinyl]morpholine

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